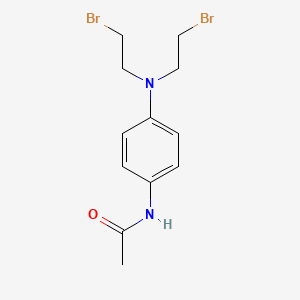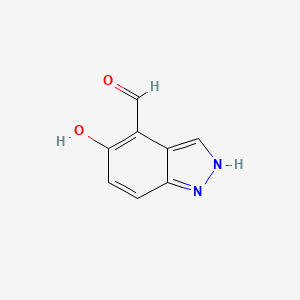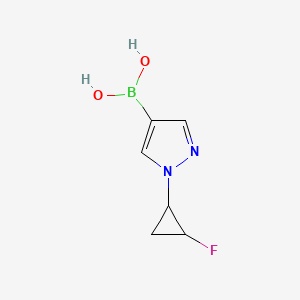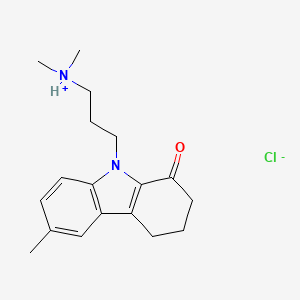
Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-6-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-6-methyl-, monohydrochloride is a synthetic organic compound. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbazole derivatives typically involves multi-step organic reactions Common starting materials include carbazole and its derivatives, which undergo various functionalization reactions such as alkylation, acylation, and cyclization
Industrial Production Methods
Industrial production of carbazole derivatives often involves large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents play a crucial role in optimizing reaction conditions and improving the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Carbazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to carbazole-quinones.
Reduction: Formation of dihydrocarbazoles.
Substitution: Introduction of functional groups such as halogens, alkyl, and aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the desired functional group, often involving catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of carbazole can yield carbazole-quinones, while reduction can produce dihydrocarbazoles.
科学的研究の応用
Chemistry: Used as intermediates in organic synthesis.
Biology: Investigated for their biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Potential therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
作用機序
The mechanism of action of carbazole derivatives often involves interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or DNA, leading to various biological effects. The exact mechanism for Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-6-methyl-, monohydrochloride would depend on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
Carbazole: The parent compound with a similar core structure.
9-Ethylcarbazole: A derivative with an ethyl group at the 9-position.
6-Methylcarbazole: A derivative with a methyl group at the 6-position.
Uniqueness
Carbazol-1(2H)-one, 3,4-dihydro-9-(3-(dimethylamino)propyl)-6-methyl-, monohydrochloride is unique due to the presence of the dimethylamino propyl group and the methyl group, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
18638-89-6 |
|---|---|
分子式 |
C18H25ClN2O |
分子量 |
320.9 g/mol |
IUPAC名 |
dimethyl-[3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C18H24N2O.ClH/c1-13-8-9-16-15(12-13)14-6-4-7-17(21)18(14)20(16)11-5-10-19(2)3;/h8-9,12H,4-7,10-11H2,1-3H3;1H |
InChIキー |
SSWXLXKQGKIYKE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CCC[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



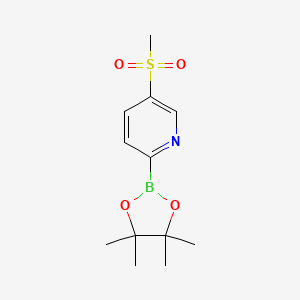
![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)


![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)

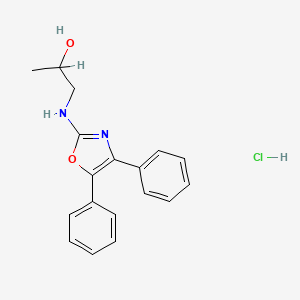
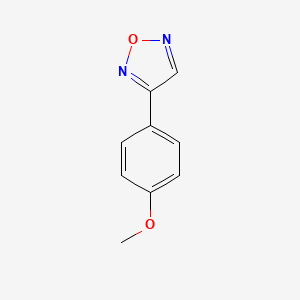
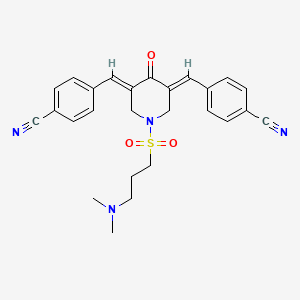
![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
